Barium hydroxyapatite

Ion exchange Heavy metal removal Selectivity

Conventional hydroxyapatite sorbents force a compromise between selectivity and uptake kinetics in multi-metal wastewater. Barium hydroxyapatite (BaHAp) resolves this with a unique ion-exchange selectivity fingerprint (Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺) and 1.8× faster Zn(II) sorption kinetics vs. CaHAp. • Double Pb²⁺ capacity achievable via recycle operational mode • 2-3× higher surface fractal dimension (Df) for enhanced active-site density in catalysis • Intrinsic X-ray radiopacity-single-phase bioactive & radiopaque, non-cytotoxic (sintered) Supplied as research-grade powder with full Certificate of Analysis. Global shipping with batch-specific documentation.

Molecular Formula Ba5O13P3-
Molecular Weight 987.5 g/mol
CAS No. 12356-34-2
Cat. No. B076169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium hydroxyapatite
CAS12356-34-2
Synonymsarium hydroxyapatite
barium hydroxylapatite
Molecular FormulaBa5O13P3-
Molecular Weight987.5 g/mol
Structural Identifiers
SMILES[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2]
InChIInChI=1S/5Ba.3H3O4P.O/c;;;;;3*1-5(2,3)4;/h;;;;;3*(H3,1,2,3,4);/q5*+2;;;;-2/p-9
InChIKeyAUBPJDFDQCZOLV-UHFFFAOYSA-E
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Hydroxyapatite: Overview and Key Properties


Barium hydroxyapatite (BaHAp, CAS 12356-34-2) is a synthetic inorganic compound belonging to the apatite mineral group, with the nominal stoichiometry Ba₁₀(PO₄)₆(OH)₂. It is the barium end-member of the alkaline-earth hydroxyapatite series, which also includes calcium hydroxyapatite (CaHAp) and strontium hydroxyapatite (SrHAp) [1]. While sharing the hexagonal P6₃/m space group characteristic of apatites, the substitution of the larger Ba²⁺ ion (ionic radius ~1.35 Å) for Ca²⁺ (~1.00 Å) fundamentally alters its physicochemical properties, most notably its solubility, surface morphology, and ion-exchange behavior [2]. Its synthesis is typically achieved via aqueous precipitation or solid-state reaction, and it finds application in environmental remediation, catalysis, and as a model compound for understanding apatite structure-property relationships [3].

Why Calcium or Strontium Analogs Are Not Direct Substitutes


The assumption that hydroxyapatites of different alkaline-earth cations are interchangeable is fundamentally flawed due to cation-dependent divergences in thermodynamic stability, surface chemistry, and ion-exchange selectivity [1]. The larger ionic radius of Ba²⁺ reduces lattice energy, resulting in a significantly higher solubility product (Ksp = 10⁻⁸⁶·⁰) compared to CaHAp (Ksp = 10⁻¹¹⁵) [2]. This alters its dissolution-reprecipitation equilibrium, a key mechanism in ion-exchange processes [3]. Furthermore, the substitution of barium introduces a distinct surface morphology characterized by high fractal dimensions and irregular topography, which translates to a higher density of active surface sites relative to CaHAp and SrHAp [4]. Finally, the inherent selectivity of BaHAp for specific divalent heavy metal ions, such as Cu²⁺ and Pb²⁺, follows a unique order (Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺) that is not directly predictable from the behavior of its calcium or strontium counterparts, underscoring that each cation confers a unique ion-exchange fingerprint [3]. Therefore, procurement decisions must be driven by these specific, quantifiable property differences, not by generic apatite class assumptions.

Performance Evidence Against Analog Compounds


Ion-Exchange Selectivity for Cu²⁺ and Pb²⁺

Barium hydroxyapatite (BaHAp) exhibits a distinct ion-exchange selectivity order for divalent cations. Under identical batch conditions, the exchange capacity of BaHAp for Cu²⁺ is highest, followed by Pb²⁺, Zn²⁺, Cd²⁺, and Co²⁺ (Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺) [1]. This order contrasts with the behavior of calcium hydroxyapatite (CaHAp), for which Pb²⁺ uptake is often predominant due to the facile formation of lead hydroxyapatite [2]. The quantification of this selectivity difference is critical for applications where preferential removal of specific ions is required. In competitive environments containing both Pb²⁺ and Cu²⁺, BaHAp exhibits an even more pronounced selectivity: only Pb²⁺ is exchanged into the BaHAp lattice, and no copper hydroxyapatite is formed, while CaHAp shows less discrimination [1].

Ion exchange Heavy metal removal Selectivity

Pb²⁺ Capacity Enhancement via Recycle Regime

The ion-exchange capacity of BaHAp for Pb²⁺ is not a fixed property but is highly dependent on the operational regime. A comparative study using BaHAp synthesized by a wet method demonstrated that switching from a single batch experiment to a recycle experiment increased the ion-exchange capacity for Pb²⁺ by a factor of approximately two [1]. This enhancement is attributed to the progressive alteration of the solid surface and the deeper penetration of the exchange front into the bulk of the BaHAp particles, a phenomenon confirmed by X-ray photoelectron spectroscopy (XPS) [1]. Furthermore, the addition of HCl to the exchange solution was shown to independently enhance the exchangeability, demonstrating that the performance of BaHAp can be tuned and optimized for specific process conditions [1].

Ion exchange Process intensification Heavy metal remediation

Surface Fractal Dimension and Irregular Topography

The surface topography of alkaline-earth hydroxyapatites is strongly cation-dependent. Nitrogen physisorption analysis revealed that the surface fractal dimension (Df) for calcium hydroxyapatite (CaHAp) and strontium hydroxyapatite (SrHAp) ranges from 0.77 ± 0.04 to 1.54 ± 0.07, indicating relatively smooth surfaces [1]. In stark contrast, barium hydroxyapatite (BaHAp) exhibits a Df value of 2.33 ± 0.11, approaching the theoretical maximum of 3 for an ideally irregular surface [1]. This 2- to 3-fold higher fractal dimension directly correlates with a significantly higher population of surface active sites (hydroxyl groups) on BaHAp compared to its calcium and strontium counterparts [1].

Surface chemistry Adsorption Catalysis support

Solubility Product Compared to CaHAp and SrHAp

The thermodynamic stability of hydroxyapatites decreases with increasing ionic radius of the constituent alkaline-earth cation. The activity solubility product (Ksp) for stoichiometric barium hydroxyapatite (BaHAp) was determined to be 10⁻⁸⁶·⁰±⁰·⁴ at 37°C [1]. This is approximately 29 orders of magnitude greater than the well-established Ksp for calcium hydroxyapatite (CaHAp), which is 10⁻¹¹⁵ [1]. Strontium hydroxyapatite (SrHAp) exhibits an intermediate value of 10⁻¹⁰⁶±¹ [1]. This massive difference in Ksp indicates that BaHAp is significantly more soluble than its calcium analog under comparable conditions.

Solubility Thermodynamic stability Dissolution-precipitation

Zn²⁺ Sorption Kinetics vs. Capacity Trade-Off

In a comparative study of Zn(II) removal from aqueous solutions, barium hydroxyapatite (BaHAP) and calcium hydroxyapatite (CaHAP) exhibited a distinct trade-off between kinetics and capacity. The pseudo-first-order rate constant (kads) for Zn(II) sorption on BaHAP was 1.91×10⁻² min⁻¹, which is 1.8 times faster than the rate constant of 1.06×10⁻² min⁻¹ observed for CaHAP [1]. Consequently, equilibrium was reached more rapidly on BaHAP (within 20 minutes) compared to CaHAP (60 minutes). However, the Langmuir monolayer sorption capacity (Qmax) for BaHAP was 36.62 mg g⁻¹, which is only 36% of the capacity of CaHAP (102.04 mg g⁻¹) [1].

Kinetics Adsorption capacity Water treatment

In Vitro Cytotoxicity and Radiopacity Assessment

While barium compounds are often associated with toxicity, sintered barium hydroxyapatite (Ba-HAp) has been shown to be non-cytotoxic in vitro [1]. In cell culture assays, sintered Ba-HAp showed no cytotoxicity, and cells were observed to be in close contact with the material surface [1]. This contrasts with the potential toxicity of soluble barium salts. The biocompatibility of Ba-HAp, combined with the high atomic number of barium, suggests its application as a bioactive X-ray opaque material, offering a potential alternative to inert radiopaque fillers like barium sulfate in certain biomedical contexts [1].

Biocompatibility Radiopacity Biomedical implant

Targeted Application Scenarios for Barium Hydroxyapatite


Selective Cu²⁺ and Pb²⁺ Removal from Mixed Waste Streams

This application leverages the unique ion-exchange selectivity of BaHAp (Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺) [7] and the ability to double its Pb²⁺ capacity through a recycle operational mode [6]. For industrial wastewater or acid mine drainage containing a mixture of divalent heavy metals, BaHAp can be deployed as a selective sorbent in a multi-stage or recycle system. Its high preference for Cu²⁺ and Pb²⁺ allows for targeted removal of the most toxic and economically valuable metals, potentially simplifying downstream separation and recovery processes compared to a less selective sorbent like CaHAp.

Bioactive Radiopaque Bone Cements and Coatings

The demonstrated lack of in vitro cytotoxicity for sintered BaHAp [7] makes it a compelling candidate for biomedical applications requiring X-ray visibility. Unlike composite materials that blend bioinert radiopacifiers (e.g., BaSO₄, ZrO₂) with bioactive CaHAp, BaHAp offers both bioactivity and intrinsic radiopacity in a single chemical phase [6]. This can be advantageous in formulations for injectable bone cements or implant coatings, where phase separation, inhomogeneous mechanical properties, or concerns about the long-term biological fate of inert filler particles are to be avoided.

High-Surface-Area Catalyst Support

The 2-3x higher surface fractal dimension (Df) of BaHAp compared to CaHAp and SrHAp [7] indicates a significantly more irregular and defect-rich surface. This property is advantageous for designing catalyst supports where a high density of low-coordination active sites or strong metal-support interactions are desired. The increased surface roughness can enhance the dispersion of deposited metal nanoparticles and potentially alter reaction pathways or improve resistance to sintering, making BaHAp a specialized support for heterogeneous catalysis, particularly in oxidation or dehydrogenation reactions where apatites have shown promise [6].

Kinetics-Driven Zn(II) Remediation in Flow Systems

For continuous flow-through adsorption columns with short contact times, the 1.8-fold faster sorption kinetics of BaHAP for Zn(II) relative to CaHAP are a critical advantage [7]. While its ultimate capacity is lower, the rapid uptake ensures a higher working capacity and sharper breakthrough curves at high flow rates. This makes BaHAP a superior choice for polishing steps in water treatment or for emergency response kits where rapid heavy metal sequestration is prioritized over maximum equilibrium loading.

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